
(4R,4'R,5S,5'S)-2,2'-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. Chiral bis-oxazolines are widely used as ligands in asymmetric synthesis due to their ability to induce chirality in various chemical reactions. These compounds are known for their stability and versatility in forming complexes with transition metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reaction: The two oxazoline units are then coupled using a suitable linker, such as ethane-1,1-diyl, under conditions that promote the formation of the bis-oxazoline structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Coordination with Metals: Forms complexes with transition metals, which are used in catalytic processes.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is coordinated with.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Coordination: Typically involves metal salts like copper(II) acetate or palladium(II) chloride.
Oxidation: May involve oxidizing agents like hydrogen peroxide or organic peroxides.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, coordination with metals results in metal-bis-oxazoline complexes, while substitution reactions on the phenyl rings yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Catalysis: Used as ligands in enantioselective catalytic reactions, such as hydrogenation, hydroformylation, and cyclopropanation.
Coordination Chemistry: Studied for their ability to form stable complexes with various metals.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Biochemical Studies: Investigated for their interactions with biological molecules and potential therapeutic applications.
Industry
Polymerization Catalysts: Used in the production of polymers with specific chiral properties.
Fine Chemicals: Employed in the synthesis of high-value fine chemicals and intermediates.
Mecanismo De Acción
The mechanism by which (4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects typically involves:
Coordination to Metal Centers: The oxazoline rings coordinate to metal centers, forming a chiral environment that induces enantioselectivity in catalytic reactions.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the metal complex and the reaction being catalyzed. For example, in asymmetric hydrogenation, the metal-bis-oxazoline complex facilitates the transfer of hydrogen to the substrate in a chiral manner.
Comparación Con Compuestos Similares
Similar Compounds
- (4R,4’R)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Propane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- (4R,4’R)-2,2’-(Butane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Uniqueness
(4R,4’R,5S,5’S)-2,2’-(Ethane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its specific chiral configuration and the ethane-1,1-diyl linker, which provides a distinct spatial arrangement and electronic environment. This can result in different catalytic properties and selectivity compared to similar compounds with different linkers or chiral configurations.
Propiedades
Fórmula molecular |
C32H28N2O2 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
(4R,5S)-2-[1-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H28N2O2/c1-22(31-33-27(23-14-6-2-7-15-23)29(35-31)25-18-10-4-11-19-25)32-34-28(24-16-8-3-9-17-24)30(36-32)26-20-12-5-13-21-26/h2-22,27-30H,1H3/t27-,28-,29+,30+/m1/s1 |
Clave InChI |
DCRXVJKUYDZQJM-XAZDILKDSA-N |
SMILES isomérico |
CC(C1=N[C@@H]([C@@H](O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H]([C@@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CC(C1=NC(C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
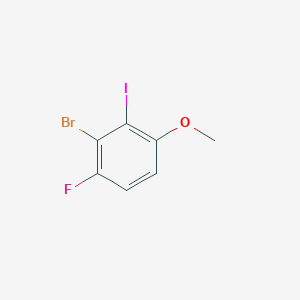
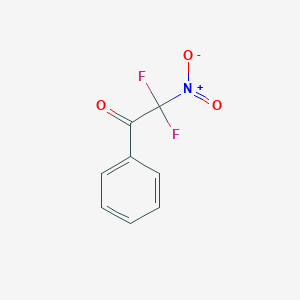

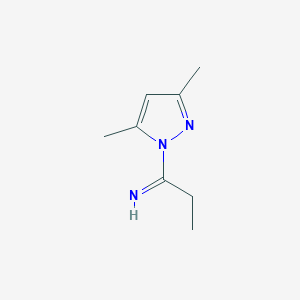
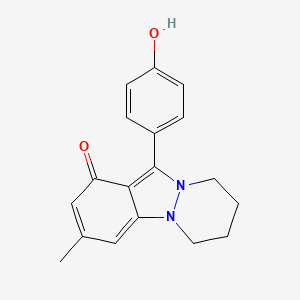
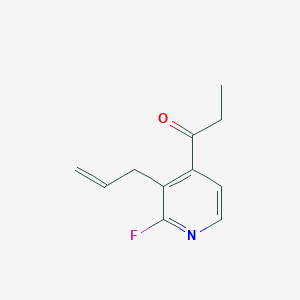
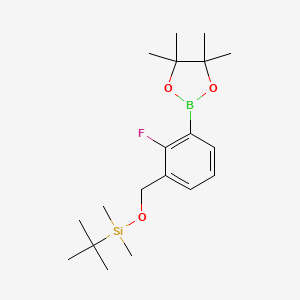
![3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-sulfonyl chloride](/img/structure/B12853504.png)
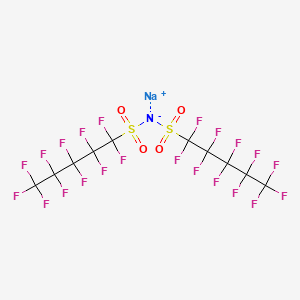

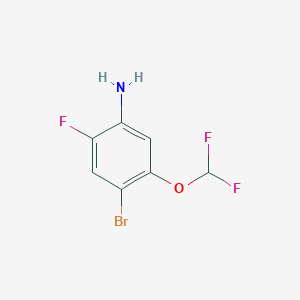
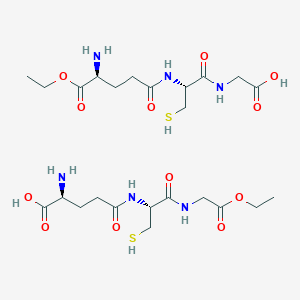
![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)
